[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride
Overview
Description
The compound “(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride” is a derivative of oxadiazole . Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The yield of these reactions can vary, but yields of around 85% have been reported . The synthesized compounds are often characterized using techniques such as FT-IR, NMR, and LC-MS .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by C-O and C=N bond lengths in the oxadiazole ring that are almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring . In the crystal, molecules are linked via N-H⋯N hydrogen bonds, forming double-stranded chains propagating along [010] .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazole derivatives often involve the substitution of bromine-containing 1,3,4-oxadiazoles to introduce various functional groups . The reactions are typically carried out under controlled conditions to ensure high yield and purity .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary depending on the specific structure of the compound. For example, some compounds have been reported to have melting points in the range of 133–135 °C . The compounds are often characterized using techniques such as FT-IR, NMR, and LC-MS .Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride. This compound belongs to the oxadiazole family, which is a group of five-membered heterocyclic molecules containing two carbon, two nitrogen, and one oxygen atom. Oxadiazoles have demonstrated potential in various fields, including material science, medicinal chemistry, and high-energy materials .
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Anticancer Applications
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Antioxidant Applications
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Antibacterial and Antifungal Applications
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Anticonvulsant Applications
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High-Energy Materials Applications
Future Directions
The future directions for research on “(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride” and related compounds could involve further exploration of their potential biological activities, such as their antiviral and antibacterial properties . Additionally, further studies could explore the synthesis of new derivatives and the optimization of synthesis conditions to improve yield and purity .
properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOZVJJSFJDQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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